molecular formula C12H19N3O3 B1382566 tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate CAS No. 1445951-11-0

tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate

Cat. No. B1382566
CAS RN: 1445951-11-0
M. Wt: 253.3 g/mol
InChI Key: HTHDVFNTCBLQIE-UHFFFAOYSA-N
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Description

“tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1422344-07-7 . It has a molecular weight of 343.43 . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C19H25N3O3/c1-19 (2,3)25-18 (23)20-11-16-17-15 (9-10-24-16)13-22 (21-17)12-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3, (H,20,23) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H25N3O3 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and separation of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, revealing its structural properties through X-ray crystallography (Liu et al., 2012).

Intermediate in Biologically Active Compounds

  • tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to tert-butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate, was identified as an important intermediate in the synthesis of biologically active compounds such as crizotinib (Kong et al., 2016).

Chemical Reactivity

  • Research on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrated its reactivity, forming a compound with a 1-methyl-1H-pyrazol-5-yl substituent through a specific chemical reaction (Richter et al., 2009).

Role in Synthesis of Targeted Molecules

  • tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is pivotal in the synthesis route of specific mTOR targeted PROTAC molecules, demonstrating its significance in targeted molecular synthesis (Zhang et al., 2022).

Hydrogen Bonding Studies

  • Studies on hydrogen-bonded chains in molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have provided insights into the molecular structure and bonding patterns, which could be relevant for similar compounds (Abonía et al., 2007).

Investigation of Reactivity in Triazine Derivatives

  • Research into the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related compound, sheds light on the broader reactivity patterns of pyrazolo-triazine derivatives, which is relevant for understanding the chemical behavior of this compound (Mironovich & Shcherbinin, 2014).

Utility in Microwave-Assisted Preparation

  • The utility of tert-butyl compounds in microwave-assisted preparation processes was demonstrated, highlighting their potential use in efficient synthesis methods (Nikulnikov et al., 2009).

Safety and Hazards

For safety and hazards, it’s always best to refer to the Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

tert-butyl N-(1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)13-7-9-10-8(4-5-17-9)6-14-15-10/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDVFNTCBLQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2=C(CCO1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116287
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1445951-11-0
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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